molecular formula C12H15NO B1212443 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide CAS No. 95969-40-7

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide

Cat. No. B1212443
CAS RN: 95969-40-7
M. Wt: 189.25 g/mol
InChI Key: FZVSMNOAJGWONA-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide is a tertiary amine oxide and a tetrahydropyridine. It derives from a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

Scientific Research Applications

Oxidative Chemical Transformations

Research by Soldatenkov et al. (2003) has explored the oxidation reactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives. They demonstrated that oxidation of MPTP with manganese dioxide leads to various chemical transformations, including the formation of 3-hydroxymethyl derivatives and further oxidative conversions.

Metabolic Pathways in the Brain and Liver

The metabolism of MPTP in rat brains and liver has been studied by Arora et al. (1988). They identified the metabolites of MPTP in these organs, providing insights into the biological processing of this compound in vivo.

Molecular Targets in Neurotoxicity

Mandir et al. (1999) researched the role of poly(ADP-ribose) polymerase in MPTP-induced parkinsonism, uncovering critical molecular targets and suggesting potential therapeutic avenues (Mandir et al., 1999).

Intermediates in Oxidation and Reduction Reactions

Chacón et al. (1987, 1989) observed the intermediate oxidation states in the metabolic activation of MPTP, contributing to a deeper understanding of its biochemical behavior (Chacón et al., 1987), (Chacón et al., 1989).

Mitochondrial Uptake and Metabolism

Ramsay and Singer (1986) explored the energy-dependent uptake of MPTP metabolites by mitochondria, shedding light on the cellular mechanisms underlying its neurotoxic effects (Ramsay & Singer, 1986).

Metabolism in Liver Homogenate Fractions

The work by Weissman et al. (1985) on the metabolism of MPTP in liver homogenates adds to the understanding of its biotransformation pathways (Weissman et al., 1985).

Neuronal Nitric Oxide in Neurotoxicity

Studies by Przedborski et al. (1996) and Hantraye et al. (1996) have investigated the role of neuronal nitric oxide in MPTP-induced dopaminergic neurotoxicity, offering insights into its pathophysiological effects (Przedborski et al., 1996), (Hantraye et al., 1996).

Monoamine Oxidase Interactions

The interaction of MPTP with monoamine oxidases (MAO) has been studied by Singer et al. (1986), providing critical information on its enzymatic processing (Singer et al., 1986).

Superoxide Radicals Generation

Zang and Misra (1992) have focused on the generation of superoxide radicals during the autoxidation of MPTP metabolites, highlighting the oxidative stress aspects of its toxicity (Zang & Misra, 1992).

properties

CAS RN

95969-40-7

Product Name

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-methyl-1-oxido-4-phenyl-3,6-dihydro-2H-pyridin-1-ium

InChI

InChI=1S/C12H15NO/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

InChI Key

FZVSMNOAJGWONA-UHFFFAOYSA-N

SMILES

C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-]

Canonical SMILES

C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-]

synonyms

1-methyl-4-phenyl-1,2,3,6-(tetrahydropyridine)-N-oxide
MPTP-N-oxide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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